molecular formula C5H6N2O2 B1195300 1-Methyl-1H-pyrazole-3-carboxylic acid CAS No. 25016-20-0

1-Methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1195300
CAS RN: 25016-20-0
M. Wt: 126.11 g/mol
InChI Key: YBFIKNNFQIBIQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-pyrazole-3-carboxylic acid involves the use of 3-methylpyrazole as a raw material. Through a two-step reaction process that includes oxidation and methylation, this compound is obtained in a total yield of 32.2%. The process parameters such as reaction time, temperature, and the ratio of materials have been optimized to achieve this yield. The final structure of the synthesized compound is confirmed through IR spectrum and liquid chromatography analyses (Duan Yuan-fu, 2011).

Molecular Structure Analysis

Further investigations into the molecular structure of 1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been conducted using experimental and quantum-chemical calculations. These studies provide detailed insights into the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, offering a comprehensive understanding of the compound's structural attributes based on 13C NMR, 1H NMR, IR spectroscopic data, and elemental analyses. Semi-empirical AM1 calculations have also been used to explore the reaction mechanisms, revealing the structural nuances of these compounds (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Chemical Reactions and Properties

1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, leading to the formation of different derivatives. For instance, its acid chloride can react with binucleophiles such as 1,2-diaminoethane, resulting in the corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives in good yields. These reactions are facilitated by the presence of catalytic amounts of pyridine, further elucidated through spectroscopic methods and theoretical studies to understand the reaction mechanisms (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

The physical properties of 1-methyl-1H-pyrazole-3-carboxylic acid derivatives have been studied, including their crystal structure, computational analysis, and thermodynamic properties. These studies involve density-functional-theory (DFT) calculations, X-ray diffraction analyses, and the investigation of thermodynamic properties through theoretical calculations. Such comprehensive analyses help in understanding the stability, conformation, and crystalline structures of these compounds (Li-qun Shen et al., 2012).

Scientific Research Applications

  • Synthesis of Coordination Complexes : A study by Radi et al. (2015) described the synthesis of novel pyrazole-dicarboxylate acid derivatives, including 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. These derivatives were used to create mononuclear chelate complexes with Cu(II) and Co(II), demonstrating the potential of 1-Methyl-1H-pyrazole-3-carboxylic acid in forming coordination complexes (Radi et al., 2015).

  • Synthesis Methodologies : Research on synthesizing 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material was conducted by Duan Yuan-fu (2011). This study explored the optimization of reaction time, temperature, and material ratios, contributing to the efficient synthesis of this compound (Duan Yuan-fu, 2011).

  • Structural and Spectral Investigations : Viveka et al. (2016) investigated a biologically important pyrazole-4-carboxylic acid derivative, providing insights into its structural and spectral properties. This research contributes to the understanding of the physical and chemical characteristics of pyrazole derivatives, including 1-Methyl-1H-pyrazole-3-carboxylic acid (Viveka et al., 2016).

  • Experimental and Quantum-Chemical Calculations : A study by Yıldırım et al. (2005) focused on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, utilizing quantum-chemical calculations to understand the reaction mechanisms. This study demonstrates the versatility of 1-Methyl-1H-pyrazole-3-carboxylic acid in forming various chemical derivatives (Yıldırım et al., 2005).

  • Corrosion Inhibition : Herrag et al. (2007) explored the use of pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid, as corrosion inhibitors for steel in hydrochloric acid. This indicates potential industrial applications of 1-Methyl-1H-pyrazole-3-carboxylic acid in protecting metals from corrosion (Herrag et al., 2007).

properties

IUPAC Name

1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIKNNFQIBIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341451
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-3-carboxylic acid

CAS RN

25016-20-0
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Sakai, N Takahashi, H Ikeda, Y Furutani… - Bioorganic & Medicinal …, 2021 - Elsevier
… To a stirred solution of 1-methyl-1H-pyrazole-3-carboxylic acid (30.0 mg, 0.238 mmol) in dichloromethane (3.2 mL) were added DIPEA (83 μL, 0.477 mmol) and HATU (90.5 mg, 0.238 …
Number of citations: 4 www.sciencedirect.com
J Yang - Applied Organometallic Chemistry, 2020 - Wiley Online Library
… To further explore the structural features and catalytic properties of the complexes, 1-methyl-1H-pyrazole-3-carboxylic acid was introduced into the coordination with [Pd(μ-Cl)(Cl)(NHC)] …
Number of citations: 9 onlinelibrary.wiley.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
P Sanjeeva, N Reddy… - Research Journal of …, 2022 - researchgate.net
Novel 1, 5-disubstituted pyrazole and isoxazole derivatives like(5-(3-(trifluoromethyl) phenyl) isoxazol-3-yl)(4-(substitutedphenyl) piperazin-1-yl) methanone 5a-e, 5-(3-(trifluoromethyl) …
Number of citations: 0 www.researchgate.net
J Yang, JZ Lu, T Wang, YY Zhao… - Applied Organometallic …, 2020 - Wiley Online Library
… (NHC)Pd(NO )(OAc) complexes (1a, 1b, 2a and 2b) were synthesized by reaction of [Pd (NHC)(OAc) 2 (H 2 O)] with an equivalent amount of 1-methyl-1H-pyrazole-3-carboxylic acid or 1…
Number of citations: 8 onlinelibrary.wiley.com
D Dressen, AW Garofalo, J Hawkinson… - Journal of medicinal …, 2007 - ACS Publications
… 5-[[[2-Chlorophenyl]carbonyl]amino]-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (48)… 5-[[[2-Chlorophenyl]carbonyl]amino]-1-methyl-1H-pyrazole-3-carboxylic Acid (49). A …
Number of citations: 43 pubs.acs.org
SP Ivonin, EB Rusanov, DM Volochnyuk - Chemistry of Heterocyclic …, 2020 - Springer
An efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines is …
Number of citations: 7 link.springer.com
SJ Taylor, A Abeywardane, S Liang… - Journal of medicinal …, 2011 - ACS Publications
… hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester … hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester … -bromo-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester …
Number of citations: 45 pubs.acs.org
PG Baraldi, MA Tabrizi, D Preti, A Bovero… - Journal of medicinal …, 2004 - ACS Publications
Here we report the synthesis of 8-heterocycle-substituted xanthines as potent and selective A 2B adenosine receptor antagonists. The structure−activity relationships (SAR) of the …
Number of citations: 133 pubs.acs.org
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… The following compound was prepared using the same methodology as in compound 29a using 5formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (7) (1 mmol) and 4-…
Number of citations: 8 nopr.niscpr.res.in

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